molecular formula C9H9N3S B2805015 N-methyl-4-(pyridin-2-yl)-1,3-thiazol-2-amine CAS No. 56541-21-0

N-methyl-4-(pyridin-2-yl)-1,3-thiazol-2-amine

Cat. No.: B2805015
CAS No.: 56541-21-0
M. Wt: 191.25
InChI Key: QIZCQZYHCAAQDZ-UHFFFAOYSA-N
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Description

N-methyl-4-(pyridin-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with a pyridine ring

Scientific Research Applications

N-methyl-4-(pyridin-2-yl)-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

Target of Action

The primary target of N-methyl-4-(pyridin-2-yl)-1,3-thiazol-2-amine is the Transient receptor potential cation channel V1 (TRPV1) . TRPV1 is a ligand-activated non-selective calcium permeant cation channel involved in the detection of noxious chemical and thermal stimuli . It seems to mediate proton influx and may be involved in intracellular acidosis in nociceptive neurons .

Mode of Action

The compound interacts with its target, TRPV1, leading to the activation of the channel. This activation results in an influx of calcium ions, which can lead to various downstream effects . The activation of TRPV1 by the compound is likely to be influenced by factors such as temperature and the presence of other ligands .

Biochemical Pathways

The activation of TRPV1 by this compound can affect various biochemical pathways. For instance, it can lead to the activation of the phosphatidylinositol second messenger system, which involves PKC isozymes and PCL . This can result in various downstream effects, such as the mediation of inflammatory pain and hyperalgesia .

Result of Action

The activation of TRPV1 by this compound can lead to various molecular and cellular effects. For instance, it can lead to an increase in intracellular calcium levels, which can affect various cellular processes . It can also lead to the mediation of inflammatory pain and hyperalgesia .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the activation of TRPV1 by the compound can be potentiated by mild extracellular acidic pH (6.5), and directly activated by more acidic conditions (pH <6) . Other factors, such as temperature and the presence of other ligands, can also influence the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(pyridin-2-yl)-1,3-thiazol-2-amine typically involves the reaction of 2-aminopyridine with a suitable thiazole precursor under controlled conditions. One common method involves the use of a one-pot reaction where functionalized maleimides react with 2-aminopyridines under mild conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(pyridin-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure efficient conversion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-methyl-4-(pyridin-2-yl)-1,3-thiazol-2-amine include:

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where precise molecular interactions are required, such as in drug design and materials science.

Properties

IUPAC Name

N-methyl-4-pyridin-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-10-9-12-8(6-13-9)7-4-2-3-5-11-7/h2-6H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZCQZYHCAAQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CS1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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